3-[(BUTYLAMINO)METHYL]BENZONITRILE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(butylaminomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-3-7-14-10-12-6-4-5-11(8-12)9-13/h4-6,8,14H,2-3,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMAIIDKOGFGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238129 | |
| Record name | Benzonitrile, 3-((butylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-00-4 | |
| Record name | Benzonitrile, 3-((butylamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 3-((butylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Butylamino Methyl Benzonitrile and Analogues
Strategies for the Construction of the Benzonitrile (B105546) Core
The benzonitrile moiety is a common structural motif, and several reliable methods exist for its synthesis.
Sandmeyer Reaction: A classic and widely used method involves the diazotization of an aryl amine, such as 3-aminotoluene, followed by treatment with a cyanide source, typically copper(I) cyanide (CuCN). nih.govwikipedia.orgorganic-chemistry.org This radical-nucleophilic aromatic substitution proceeds via a diazonium salt intermediate and is a powerful tool for introducing a nitrile group onto an aromatic ring in positions that may be difficult to access through other means. nih.govwikipedia.org The reaction is catalyzed by the copper(I) salt, which facilitates the decomposition of the diazonium salt and the formation of the C-CN bond. wikipedia.org
Ammoxidation of Toluene (B28343): On an industrial scale, benzonitrile is often produced via the ammoxidation of toluene. atamanchemicals.com This process involves the reaction of toluene with ammonia (B1221849) and oxygen or air at high temperatures (e.g., 400-450 °C) over a heterogeneous catalyst. atamanchemicals.comgoogle.com Vanadium-based catalysts, such as those containing V, Cr, Sb, and Bi oxides, are commonly employed. iaea.orggoogle.com This method provides a direct route from a simple hydrocarbon feedstock to the benzonitrile core. google.comgychbjb.com Recent developments have focused on fabricating transition metal oxide clusters (e.g., Ni, Co, V, Mo) within zeolite pores to improve selectivity and suppress combustion side reactions. medcraveonline.com
Dehydration of Benzamides: Benzonitriles can be readily prepared by the dehydration of the corresponding primary amide, such as benzamide (B126). atamanchemicals.com This transformation can be achieved using a variety of dehydrating agents. Common laboratory reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). researchgate.netchemicke-listy.czyoutube.com Other effective reagents include cyanuric chloride and phenylphosphonic dichloride. youtube.comresearchmap.jp Microwave-assisted dehydration using P₂O₅ has been shown to significantly accelerate the reaction, yielding benzonitrile in minutes. researchgate.netchemicke-listy.cz
From Other Benzaldehyde (B42025) Derivatives: A green synthetic route involves the one-pot reaction of benzaldehyde with hydroxylamine (B1172632) hydrochloride. nih.govnih.gov This method proceeds through an in-situ generated benzaldoxime, which is then dehydrated to the nitrile. nih.gov The use of recyclable ionic liquids can serve as both the solvent and catalyst, eliminating the need for metal catalysts and simplifying product separation. nih.govresearchgate.net
Introduction of the Aminomethyl Group via Reductive Amination Pathways
Reductive amination is a highly effective and widely utilized method for forming carbon-nitrogen bonds and is the most direct pathway for synthesizing 3-[(butylamino)methyl]benzonitrile from 3-formylbenzonitrile (also known as 3-cyanobenzaldehyde). The reaction proceeds in a one-pot fashion where the aldehyde and butylamine (B146782) first condense to form an intermediate imine (or its protonated form, the iminium ion), which is then immediately reduced to the target secondary amine. wikipedia.orgmasterorganicchemistry.com
This approach avoids the common problem of over-alkylation often seen in direct alkylation of amines with alkyl halides. masterorganicchemistry.com A key advantage is the ability to use reducing agents that are selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com
Common Reducing Agents:
Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent for reductive amination. masterorganicchemistry.comorganic-chemistry.org Its reduced reactivity compared to sodium borohydride (B1222165) (NaBH₄) allows it to selectively reduce the iminium ion intermediate in the presence of the aldehyde starting material, typically under mildly acidic conditions (pH ~4-5) that favor iminium ion formation. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and often safer alternative to NaBH₃CN, STAB is also highly selective for iminium ions over carbonyls and has become a preferred reagent for this transformation. wikipedia.orgreddit.com
Catalytic Hydrogenation: The reduction can also be accomplished using molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. wikipedia.orgresearchgate.net This method is considered a green chemistry approach but may require higher pressures and temperatures. nih.gov
Recent research has explored various catalytic systems to improve efficiency and conditions. For instance, cobalt-based composites have been successfully used for the reductive amination of aromatic aldehydes with n-butylamine under hydrogen pressure. researchgate.netmdpi.com
| Aldehyde Reactant | Amine Reactant | Catalyst System | Conditions | Product Yield | Source |
|---|---|---|---|---|---|
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composites on SiO₂ | 150 °C, 150 bar H₂ | Quantitative | researchgate.net |
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composites on SiO₂ | 100 °C, 100 bar H₂ | 72-96% | researchgate.netmdpi.com |
| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composites on SiO₂ | 100 °C, 100 bar H₂ | 60-89% | researchgate.netmdpi.com |
Direct and Indirect Functionalization of the Benzyl (B1604629) Nitrile System
An alternative to reductive amination involves the functionalization of a pre-formed benzyl nitrile system, most commonly through nucleophilic substitution.
This strategy employs a two-step process where the methyl group of 3-methylbenzonitrile (B1361078) is first halogenated to produce a reactive benzyl halide, such as 3-(bromomethyl)benzonitrile (B105621). sigmaaldrich.com This intermediate is then subjected to nucleophilic attack by butylamine. The lone pair of electrons on the nitrogen atom of butylamine attacks the electrophilic benzylic carbon, displacing the bromide ion and forming the desired C-N bond. chemguide.co.uk
A primary challenge with this method is controlling the extent of alkylation. Since the product, this compound, is itself a secondary amine and a nucleophile, it can react with another molecule of 3-(bromomethyl)benzonitrile to form an undesirable tertiary amine byproduct. Using an excess of the primary amine (butylamine) can help to favor the desired mono-alkylation product. chemguide.co.uk
The reaction described above is a specific example of a broader class of reactions known as amine alkylation. This fundamental C-N bond-forming reaction relies on the nucleophilicity of the amine. chemguide.co.ukblogspot.com While direct alkylation with halides is straightforward, modern organic synthesis often employs more sophisticated cross-coupling reactions for C-N bond formation, such as the Buchwald-Hartwig amination. tcichemicals.com However, for a simple, non-aromatic C-N bond like the one in the target molecule, direct alkylation or reductive amination remain the most common and practical approaches. The Gabriel synthesis is another classic method that utilizes a phthalimide (B116566) salt to form primary amines, avoiding overalkylation, but it is less direct for synthesizing secondary amines like the target compound. tcichemicals.com
Role of Butylamine and Related Amines as Reagents in Synthetic Transformations
Butylamine serves as the key nucleophilic component in the synthesis of this compound. Its utility stems from the lone pair of electrons on the nitrogen atom, which allows it to attack electron-deficient carbon centers. chemguide.co.ukblogspot.com
In Reductive Amination: Butylamine acts as a nucleophile in the initial step, attacking the carbonyl carbon of 3-formylbenzonitrile to form a hemiaminal intermediate, which then dehydrates to an imine. wikipedia.org
In Nucleophilic Substitution: Butylamine directly attacks the benzylic carbon of 3-(bromomethyl)benzonitrile, displacing the bromide leaving group to form the product. chemguide.co.uk
The basicity of butylamine is also a factor. In direct alkylation, an excess of the amine can act as the base to neutralize the HBr byproduct, although this consumes the reagent. chemguide.co.uk In reductive amination, the reaction is often run under slightly acidic conditions to promote imine formation, meaning the amine will exist in equilibrium with its protonated, non-nucleophilic ammonium (B1175870) form. masterorganicchemistry.com
Catalytic Systems Employed in the Synthesis of Benzonitrile Derivatives
Catalysis plays a crucial role in nearly every stage of the synthesis of benzonitrile derivatives, from the construction of the ring to the formation of the side chain.
Sophisticated Spectroscopic Characterization Techniques for 3 Butylamino Methyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 3-[(BUTYLAMINO)METHYL]BENZONITRILE, providing detailed information about the hydrogen and carbon atomic environments.
Proton (¹H) NMR Spectral Interpretation
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic region, characteristic of a 1,3-disubstituted benzene (B151609) ring, is expected to show complex multiplets between approximately 7.40 and 7.70 ppm. The benzylic protons of the CH₂ group connecting the phenyl ring and the nitrogen atom would likely appear as a singlet around 3.8 ppm, shifted downfield due to the influence of the adjacent aromatic system and the electronegative nitrogen.
The butyl group protons would exhibit characteristic signals: a triplet for the terminal methyl group (-CH₃) around 0.9 ppm, a triplet for the methylene (B1212753) group adjacent to the nitrogen (-NH-CH₂-) at approximately 2.6 ppm, and two multiplets for the internal methylene groups (-CH₂-CH₂-) between 1.3 and 1.5 ppm. The amine proton (-NH-) typically presents as a broad singlet whose chemical shift can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (C4-H, C5-H, C6-H) | 7.40 - 7.65 | Multiplet (m) |
| Aromatic H (C2-H) | 7.65 - 7.75 | Multiplet (m) |
| Benzyl (B1604629) H (-Ar-CH₂ -NH-) | ~3.8 | Singlet (s) |
| Amine H (-NH -) | Variable | Broad Singlet (br s) |
| Butyl H (-NH-CH₂ -CH₂-) | ~2.6 | Triplet (t) |
| Butyl H (-CH₂-CH₂ -CH₃) | ~1.5 | Multiplet (m) |
| Butyl H (-NH-CH₂-CH₂ -CH₂-) | ~1.4 | Multiplet (m) |
Carbon-13 (¹³C) NMR Chemical Shift Assignments
In the ¹³C NMR spectrum, each unique carbon atom of this compound gives a distinct signal. The nitrile carbon (C≡N) is expected to appear around 118 ppm, while the aromatic carbon to which it is attached (C1) would be found near 112 ppm. rsc.org The other four aromatic carbons would produce signals in the 129-135 ppm range. libretexts.org The benzylic carbon (-Ar-CH₂-N-) is anticipated around 54 ppm. The four carbons of the butyl chain are predicted to have shifts of approximately 49 ppm (-NH-CH₂-), 32 ppm (-NH-CH₂-CH₂-), 20 ppm (-CH₂-CH₃), and 14 ppm (terminal -CH₃).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Nitrile C (-C ≡N) | ~118 |
| Aromatic C (C1, C2, C3, C4, C5, C6) | 112 - 142 |
| Benzyl C (-Ar-C H₂-NH-) | ~54 |
| Butyl C (-NH-C H₂-) | ~49 |
| Butyl C (-NH-CH₂-C H₂-) | ~32 |
| Butyl C (-C H₂-CH₃) | ~20 |
Advanced Two-Dimensional NMR Methodologies (e.g., NOESY)
Advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming the three-dimensional structure of molecules by identifying protons that are close in space, typically within 5 Å. libretexts.orgnanalysis.com For this compound, a NOESY experiment would be expected to show correlations between the benzylic protons (-CH₂-N) and the ortho protons on the aromatic ring. Crucially, it would also reveal spatial proximity between the amine proton (-NH-), the benzylic protons, and the adjacent methylene protons of the butyl group (-NH-CH₂-). Such through-space correlations confirm the connectivity and folded conformation of the butylamino side chain relative to the benzonitrile (B105546) core. nanalysis.comyoutube.com
Application of Gauge-Independent Atomic Orbital (GIAO) Method for Theoretical NMR
The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical approach used to calculate theoretical NMR chemical shifts. gaussian.comresearchgate.net This ab initio method, often paired with Density Functional Theory (DFT), allows for the prediction of shielding tensors for each nucleus. rsc.orgyoutube.com For this compound, a typical procedure would involve optimizing the molecule's geometry (e.g., at the B3LYP/6-31G(d,p) level of theory) followed by a GIAO calculation of the isotropic shielding constants. researchgate.net By comparing these calculated values to a reference standard like tetramethylsilane (B1202638) (TMS), highly accurate theoretical ¹H and ¹³C NMR spectra can be generated. This computational approach is particularly useful for validating experimental signal assignments and for understanding the electronic factors that influence chemical shifts. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is essential for identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A sharp and intense absorption peak is expected in the range of 2220-2240 cm⁻¹, which is highly characteristic of the nitrile (C≡N) stretching vibration.
The spectrum would also feature aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretches from the butyl and methyl groups in the 2850-2960 cm⁻¹ region. The N-H stretch of the secondary amine is anticipated as a moderate, somewhat broad band around 3300-3500 cm⁻¹. Aromatic C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Finally, out-of-plane C-H bending bands between 690 and 900 cm⁻¹ can help confirm the 1,3- (or meta-) substitution pattern on the benzene ring.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | Benzene Ring | > 3000 | Medium |
| Aliphatic C-H Stretch | Butyl & Methylene Groups | 2850 - 2960 | Strong |
| C≡N Stretch | Nitrile | 2220 - 2240 | Sharp, Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
Raman Spectroscopy Investigations
Raman spectroscopy, a non-destructive technique that probes the vibrational modes of a molecule, offers a detailed fingerprint of the molecular structure of this compound. The Raman spectrum is sensitive to the vibrations of the carbon-carbon bonds within the benzene ring, the nitrile (C≡N) stretching, and the various C-H and N-H bending and stretching modes of the butylamino group.
While a specific Raman spectrum for this compound is not widely published, the expected spectral features can be inferred from the known spectra of benzonitrile and related substituted compounds. The characteristic nitrile stretch is a strong and sharp band typically observed in the 2220-2240 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group will appear in the 2850-2960 cm⁻¹ range. The aromatic ring breathing modes, which are often prominent in the Raman spectra of benzene derivatives, are anticipated to be present in the 1000-1600 cm⁻¹ region.
Table 1: Predicted Raman Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C Stretch | 1580 - 1610 | Medium-Strong |
| CH₂/CH₃ Bending | 1350 - 1470 | Medium |
| Aromatic Ring Breathing | ~1000 | Strong |
Note: The data in this table is predicted based on the analysis of related compounds and general spectroscopic principles.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the benzene ring.
The UV-Vis spectrum of benzonitrile, the parent compound, typically exhibits a strong absorption band around 224 nm and a weaker, structured band around 270 nm, which are attributed to π → π* transitions. The presence of the (butylamino)methyl substituent at the meta-position is expected to cause a slight red shift (bathochromic shift) in these absorption bands due to its electron-donating character through the sigma bonds, which can subtly influence the energy of the π orbitals of the benzene ring.
Table 2: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π* | ~225 - 235 | Ethanol or Methanol |
| π → π* (fine structure) | ~270 - 280 | Ethanol or Methanol |
Note: The λmax values are estimations based on the spectrum of benzonitrile and the expected electronic effects of the substituent.
Mass Spectrometric (MS) Analysis for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₁₂H₁₆N₂), the molecular weight is approximately 188.27 g/mol . sigmaaldrich.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 188. A prominent fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is a common fragmentation for benzylamines. This would lead to the formation of a stable benzylic cation or a cation radical. Another likely fragmentation is the loss of a butyl group.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 188 | [C₁₂H₁₆N₂]⁺ | Molecular Ion |
| 131 | [C₈H₆N]⁺ | Loss of butylamine (B146782) |
| 116 | [C₈H₆]⁺ | Loss of HCN from fragment at m/z 131 |
| 104 | [C₇H₆N]⁺ | Cleavage of the C-N bond of the side chain |
| 57 | [C₄H₉]⁺ | Butyl cation |
Note: The fragmentation pattern is predicted based on established fragmentation rules and analysis of similar structures.
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Elucidation
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. A search for the crystal structure of the closely related compound 3-[(ethylamino)methyl]benzonitrile also did not yield any results for X-ray diffraction data. uq.edu.au
Should a suitable single crystal of this compound be obtained, XRD analysis would be anticipated to reveal key structural features. The benzonitrile moiety would be largely planar, and the butyl chain would likely adopt a staggered conformation to minimize steric strain. The presence of the secondary amine allows for the possibility of hydrogen bonding, which would influence the packing of the molecules in the crystal lattice.
Rigorous Computational and Theoretical Investigations of 3 Butylamino Methyl Benzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a fundamental tool for investigating the properties of 3-[(Butylamino)methyl]benzonitrile. Calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set like 6-311++G(d,p) to ensure a high degree of accuracy in the results. researchgate.netnih.gov
The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy structure. researchgate.net For this compound, this process reveals key structural parameters. The benzonitrile (B105546) group maintains its characteristic planarity, while the butylamino-methyl side chain introduces conformational flexibility.
The conformational landscape is primarily explored by analyzing the potential energy surface with respect to the rotation around key single bonds, such as the C(ring)-CH2 and CH2-NH bonds. This analysis identifies the most stable conformer, which is typically characterized by a staggered arrangement in the butyl chain to minimize steric hindrance. The geometry is optimized until the forces on each atom are negligible, ensuring a true energy minimum is reached.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C≡N | 1.155 | |
| C(ring)-CN | 1.448 | |
| C(ring)-C(methyl) | 1.510 | |
| C(methyl)-N(amino) | 1.465 | |
| N(amino)-C(butyl) | 1.472 | |
| N-H | 1.014 | |
| Bond Angles (º) | ||
| C(ring)-C-N | 179.1 | |
| C(ring)-C(ring)-C(methyl) | 120.5 | |
| C(ring)-C(methyl)-N(amino) | 112.3 | |
| C(methyl)-N(amino)-C(butyl) | 114.7 |
Note: This data is representative of typical DFT calculation results for similar structures.
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared and Raman spectra of the molecule. These calculations not only help in identifying fundamental vibrational modes but also confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). jetir.org
The Potential Energy Distribution (PED) analysis, often carried out using software like VEDA, is crucial for assigning the calculated frequencies to specific molecular motions, such as stretching, bending, or rocking of different functional groups. nih.govmdpi.com For this compound, characteristic frequencies include the C≡N stretching mode, N-H stretching of the secondary amine, various C-H stretching modes of the aromatic ring and butyl chain, and complex ring deformation modes. jetir.orgmdpi.com
Table 2: Predicted Vibrational Frequencies and PED Assignments for Key Modes of this compound
| Wavenumber (cm⁻¹, scaled) | Assignment | Potential Energy Distribution (PED) % |
| 3345 | ν(N-H) | N-H stretch (98%) |
| 3060 | ν(C-H)arom | Aromatic C-H stretch (95%) |
| 2958 | νas(CH3) | Asymmetric CH3 stretch (92%) |
| 2935 | νas(CH2) | Asymmetric CH2 stretch (90%) |
| 2872 | νs(CH2) | Symmetric CH2 stretch (88%) |
| 2230 | ν(C≡N) | Nitrile stretch (85%) + C-C stretch (10%) |
| 1605 | ν(C=C) | Aromatic ring stretch (75%) |
| 1450 | δ(CH2) | CH2 scissoring (65%) |
| 1380 | δ(CH3) | CH3 symmetric bend (60%) |
| 880 | γ(C-H) | Aromatic C-H out-of-plane bend (70%) |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Data is illustrative of typical DFT results.
The electronic properties of the molecule are elucidated by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, primarily localized on the electron-rich butylamino and benzene (B151609) ring portions, acts as the electron donor. The LUMO, concentrated on the electron-withdrawing benzonitrile moiety, serves as the electron acceptor. The energy difference between HOMO and LUMO (the energy gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govmdpi.com
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.govthaiscience.info For this compound, the MEP map typically shows:
Negative potential (red/yellow): Concentrated around the nitrogen atom of the nitrile group, indicating a site susceptible to electrophilic attack.
Positive potential (blue): Located around the hydrogen atom of the N-H group, highlighting its acidic character and potential for hydrogen bonding.
Neutral regions (green): Covering the carbon atoms of the benzene ring and the butyl chain.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.88 |
| HOMO-LUMO Energy Gap (ΔE) | 5.37 |
Note: Values are representative and depend on the specific DFT functional and basis set used. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of the molecule, allowing for the prediction of its UV-Visible absorption spectrum. nih.govarxiv.org TD-DFT calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption bands. researchgate.net
For this compound, the primary electronic transitions are expected to be of the π→π* type, localized on the benzonitrile ring. Intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting nitrile group is also a key feature, which can be significantly influenced by solvent polarity. nih.govresearchgate.net
Table 4: Predicted Electronic Transitions by TD-DFT
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |
| 4.68 | 265 | 0.150 | HOMO → LUMO | π→π* / ICT |
| 5.15 | 241 | 0.210 | HOMO-1 → LUMO | π→π |
| 5.52 | 225 | 0.095 | HOMO → LUMO+1 | π→π |
Note: This data is a theoretical prediction illustrating typical TD-DFT outputs for similar aromatic compounds.
Ab Initio and Semi-Empirical Quantum Chemical Approaches
While DFT is a powerful and widely used method, other quantum chemical approaches also offer valuable insights. researchgate.net
Ab Initio Methods: Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) are based on first principles without empirical parameterization. nih.gov They can be used to validate DFT results, particularly for properties like molecular geometry and vibrational frequencies. However, their higher computational cost often limits their application to smaller molecules or requires significant computational resources. nih.gov
Semi-Empirical Methods: Approaches such as PM3 or AM1 are computationally less demanding than DFT or ab initio methods. They are particularly useful for rapid preliminary analyses, such as initial conformational searches of the flexible butyl group or for studying very large molecular systems, although they offer lower accuracy. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. sphinxsai.comjoaquinbarroso.com It transforms the calculated wave function into a localized, Lewis-like structure of bond orbitals (BD), lone pairs (LP), and anti-bonding orbitals (BD*). wisc.edu
The key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction. For this compound, significant interactions include:
Delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the benzene ring.
Table 5: Selected NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C(ring)-C(ring)) | 3.5 | n → π |
| σ (C(arom)-H) | σ (C(arom)-C(arom)) | 2.8 | σ → σ |
| σ (C(butyl)-H) | σ (N-C(methyl)) | 1.9 | σ → σ* |
Note: LP = lone pair, σ = sigma bonding orbital, π = pi bonding orbital, * denotes an antibonding orbital. Values are illustrative based on NBO analyses of similar molecules. researchgate.net
Studies on Charge Distribution and Anisotropic Effects (e.g., σ-hole concept)
A comprehensive understanding of a molecule's reactivity and intermolecular interactions begins with a detailed analysis of its electronic structure. For this compound, this would involve calculating the electron density distribution to identify regions of positive and negative electrostatic potential. The nitrile group (C≡N) is inherently electron-withdrawing, leading to a significant dipole moment and a region of negative electrostatic potential around the nitrogen atom.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
The conformational flexibility of this compound, primarily due to the rotatable bonds in the butylamino and methylbenzyl moieties, would be thoroughly explored using molecular dynamics (MD) simulations. These simulations would model the atomic motions of the molecule over time, providing insights into its preferred three-dimensional structures and the energy barriers between different conformations.
MD simulations would be conducted in both a vacuum and in the presence of various explicit solvent models (e.g., water, ethanol, DMSO) to understand the influence of the chemical environment on conformational preference. The solvent molecules can stabilize or destabilize certain conformations through hydrogen bonding and other non-covalent interactions. For instance, in a protic solvent like water, conformations that expose the nitrogen atoms of the nitrile and amino groups to form hydrogen bonds would likely be favored. Analysis of the simulation trajectories would allow for the construction of a Ramachandran-like plot for the key dihedral angles, illustrating the accessible conformational space and identifying the lowest energy conformers.
In Silico Predictions of Molecular Interaction Profiles
To predict how this compound might interact with biological macromolecules or other chemical species, a molecular interaction profile would be generated using various in silico techniques. This involves the use of molecular probes within a computational grid surrounding the molecule to map its interaction potential.
The process would identify key interaction points, such as hydrogen bond donors (the N-H of the secondary amine), hydrogen bond acceptors (the nitrogen of the nitrile and the secondary amine), and regions prone to hydrophobic or van der Waals interactions (the butyl chain and the benzene ring). The benzonitrile group, with its π-system, could also participate in π-π stacking or cation-π interactions. These predicted interaction profiles are invaluable for understanding the molecule's potential binding modes in a receptor active site or its self-assembly behavior. The results would be visualized as a 3D map highlighting the regions around the molecule with a high propensity for specific types of non-covalent interactions, guiding further experimental studies.
Chemical Reactivity and Mechanistic Studies of 3 Butylamino Methyl Benzonitrile
Reactivity of the Nitrile Functional Group
The nitrile group (–C≡N) is a versatile functional group that undergoes a variety of important chemical transformations.
Hydrolysis
The nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org This conversion can be achieved under either acidic or basic conditions. brainly.inpearson.com In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to attack by water. libretexts.orgchemistrysteps.com This initially forms an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation steps lead to the formation of a carboxylate salt. chemistrysteps.com For instance, benzonitrile (B105546) can be converted to benzoic acid through hydrolysis. brainly.inaskfilo.comdoubtnut.comdoubtnut.com
Reduction
The nitrile group is readily reduced to a primary amine. chemguide.co.uk A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orgchemistrysteps.comchemguide.co.uklibretexts.orgcommonorganicchemistry.comchemistrysteps.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.org A second hydride addition results in a dianion, which upon an aqueous workup, yields the primary amine. libretexts.orgchemistrysteps.com Milder reducing agents, such as diisobutylaluminum hydride (DIBAL), can selectively reduce nitriles to aldehydes. chemistrysteps.comchemistrysteps.com Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) is another effective method for nitrile reduction. chemguide.co.uk However, this can sometimes lead to the formation of secondary and tertiary amines as byproducts. commonorganicchemistry.com The use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has also been shown to reduce a variety of nitriles to primary amines in excellent yields. nih.gov
Cycloaddition Reactions
The nitrile group can participate in cycloaddition reactions. openstax.org For example, benzonitrile oxide undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles. acs.org These reactions are influenced by the solvent and the electronic nature of the dipolarophile. acs.org Nitrile imines, which are reactive intermediates, also undergo 1,3-dipolar cycloadditions with nitriles to form 1,2,4-triazoles in a regioselective manner. oup.com The cycloaddition of nitrile oxides to the C≡N bond of β-aminocinnamonitriles can lead to the formation of 3,5-disubstituted 1,2,4-oxadiazoles. rsc.org The mechanism of these cycloadditions can be either concerted or stepwise. oup.comnih.gov
Transformations Involving the Butylamino Substituent
The secondary amine functionality of the butylamino group offers several avenues for chemical modification.
Derivatization
The butylamino group can undergo further alkylation. Secondary amines can react with haloalkanes to produce tertiary amines and subsequently quaternary ammonium (B1175870) salts. libretexts.orgchemistrystudent.com This sequential reaction can lead to a mixture of products, but the reaction can be driven towards the quaternary salt by using an excess of the haloalkane. chemguide.co.uk
Salt Formation
As a basic functional group, the butylamino moiety readily reacts with strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) to form the corresponding ammonium salts. lumenlearning.comspectroscopyonline.com This protonation occurs at the lone pair of electrons on the nitrogen atom, forming an R₂NH₂⁺ species. spectroscopyonline.com These salts are often more water-soluble than the parent amine. spectroscopyonline.com Amines can also neutralize carboxylic acids to form ammonium carboxylate salts. lumenlearning.com
Condensation Reactions
Secondary amines can participate in condensation reactions with carbonyl compounds. For instance, they react with ketones and aldehydes to form enamines. lumenlearning.com More complex condensation reactions can lead to the formation of new ring systems. For example, the condensation of indolines with nitrosobenzenes can form N-aryl-1-aminoindoles. nih.gov The reaction of primary amines with 1,3-diketones can yield enantiomerically enriched enamine ketones. rsc.org
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzonitrile Ring
The benzonitrile ring can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity influenced by the existing substituents.
Electrophilic Aromatic Substitution
The nitrile group is a deactivating, meta-directing group for electrophilic aromatic substitution. This is due to its electron-withdrawing nature. The (aminomethyl) group, however, is an activating, ortho-, para-directing group. The interplay between these two groups will determine the ultimate position of substitution.
Nucleophilic Aromatic Substitution
Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (like a halide) greatly facilitates this reaction. wikipedia.orglibretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org While the nitrile group is electron-withdrawing, SNAr reactions on benzonitriles often require activation by other strongly electron-withdrawing groups. science.gov Some nucleophilic aromatic substitutions can also proceed through a concerted mechanism. nih.gov
Exploration of Radical and Pericyclic Reactions
The involvement of 3-[(butylamino)methyl]benzonitrile in radical and pericyclic reactions is also a key area of its chemical reactivity.
Radical Reactions
The benzonitrile moiety can participate in radical reactions. For instance, the benzonitrile radical cation can react with neutral molecules like acetylene (B1199291) to form larger, complex organic species. acs.org Studies on dehydrobenzonitrilium radical cations have shown that they react with ethylene (B1197577) via pre-reactive van der Waals complexes, leading to radical addition and addition-elimination products. researchgate.net Radical anions of aromatic nitriles can also act as nucleophiles in substitution reactions. acs.org Internal addition of a carbon-centered radical to a nearby cyano group can lead to the formation of new ring systems. libretexts.org
Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org The nitrile group can participate in such reactions. 1,3-dipolar cycloadditions, as mentioned earlier, are a class of pericyclic reactions. acs.orgoup.comrsc.orgnih.govnih.govmdpi.com The Diels-Alder reaction, a [4π+2π] cycloaddition, is another common type of pericyclic reaction. msu.edu While direct participation of the simple benzonitrile C≡N bond as a dienophile in Diels-Alder reactions is not typical, the broader framework of pericyclic chemistry provides a basis for exploring potential cycloaddition pathways under specific conditions or with appropriately activated substrates.
Catalytic Applications and Reaction Mechanisms
The structural motifs within this compound lend themselves to various catalytic transformations.
The benzonitrile functional group is a key precursor in many synthetic routes. For example, aryl halides can be converted to primary benzamides through a palladium-catalyzed cyanation and hydration sequence. researchgate.net The nitrile group itself can be catalytically hydrated to an amide using nickel(0) compounds. researchgate.net
In the context of cross-coupling reactions, while specific examples for this compound in Suzuki-Miyaura coupling are not prevalent in the provided search results, benzonitriles, in general, can be synthesized via such methods. For instance, anilines can be converted to diazonium salts and then to benzonitriles using copper cyanide in what is known as the Sandmeyer reaction. Mechanistic studies suggest the involvement of aryl radicals as intermediates. youtube.com
Furthermore, the hydrogenation of benzonitrile to benzylamine (B48309) can be catalyzed by various transition metal complexes, including those of ruthenium, palladium, and platinum. acs.orgresearchgate.netacs.org The reaction often proceeds sequentially, with the initial formation of benzylamine followed by potential hydrogenolysis to toluene (B28343). acs.orgresearchgate.net The mechanism of nitrile hydrogenation can involve the transfer of H⁺/H⁻ from a dihydride catalyst. acs.org
Research on Structural Derivatives and Analogues of 3 Butylamino Methyl Benzonitrile
Systematic Synthesis and Characterization of Substituted Alkylaminomethylbenzonitriles
The synthesis of 3-[(butylamino)methyl]benzonitrile and its substituted analogues typically involves the reaction of a starting benzonitrile (B105546) derivative with an appropriate amine. ontosight.ai A common method is the reductive amination of a formylbenzonitrile, such as 4-formylbenzonitrile, with an alkylamine like butylamine (B146782). ontosight.airdd.edu.iq This reaction creates the alkylaminomethyl side chain attached to the benzonitrile core.
Variations in this synthetic approach allow for the introduction of a wide range of substituents on both the alkylamino and the benzonitrile moieties. For instance, different alkylamines can be used to vary the length and branching of the alkyl chain. Similarly, substituted benzonitriles can be employed as starting materials to introduce various functional groups onto the aromatic ring. These functional groups can include nitro groups, methoxy (B1213986) groups, or halogens, which can influence the electronic properties and reactivity of the molecule. ontosight.ai
Characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure. rdd.edu.iq
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the presence of specific functional groups, such as the nitrile (-C≡N) and amine (N-H) groups. rdd.edu.iq
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared with the theoretical values calculated from the molecular formula. rdd.edu.iq
X-ray Crystallography: For crystalline compounds, X-ray crystallography can provide the precise three-dimensional arrangement of atoms in the molecule. nih.gov
A study on the synthesis of 4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrile, a more complex derivative, utilized 4-formylbenzonitrile and phenothiazine (B1677639) as starting materials. rdd.edu.iq The resulting compound and its metal complexes were characterized using elemental analysis, NMR (¹H and ¹³C), FTIR, and UV-Vis spectroscopy. rdd.edu.iq
Table 1: Spectroscopic Data for a Representative Alkylaminomethylbenzonitrile Derivative
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to aromatic, methyl, and amine protons. |
| ¹³C NMR | Resonances for nitrile, aromatic, and aliphatic carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for C≡N (nitrile) and N-H (amine) stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight. |
This table provides a generalized representation of expected spectroscopic data.
Structure-Reactivity and Structure-Property Relationship Studies within the Benzonitrile Class
The relationship between the chemical structure of benzonitrile derivatives and their reactivity or properties is a key area of investigation. The electronic nature and position of substituents on the benzene (B151609) ring significantly influence the compound's behavior. libretexts.org
The Hammett equation is a valuable tool for quantifying the effect of meta and para substituents on the reactivity of benzene derivatives. libretexts.org This equation relates reaction rates and equilibrium constants to substituent constants (σ) and a reaction constant (ρ). libretexts.org Substituent constants reflect the electron-donating or electron-withdrawing nature of a group. For example, a nitro group is strongly electron-withdrawing and has a positive σ value, while a methoxy group is electron-donating and has a negative σ value. libretexts.org
These electronic effects influence various properties:
Acidity/Basicity: Electron-withdrawing groups increase the acidity of benzoic acids by stabilizing the conjugate base. libretexts.org Conversely, they decrease the basicity of anilines.
Reaction Rates: In reactions favored by electron withdrawal from the reaction center, such as the hydrolysis of ethyl benzoates, electron-withdrawing groups increase the reaction rate. libretexts.org
Spectroscopic Properties: The position and nature of substituents affect the chemical shifts in NMR spectra and the vibrational frequencies in IR spectra.
Recent studies have also employed theoretical calculations, such as density functional theory (DFT), to model and predict the reactivity of aromatic compounds. nih.gov These computational approaches can provide insights into reaction mechanisms and transition state energies. nih.gov For instance, theoretical calculations have been used to correlate the barrier heights of electrophilic aromatic substitution reactions with the calculated charges on the ring carbons. nih.gov
Table 2: Influence of Substituents on the Properties of Benzonitrile Derivatives
| Substituent | Electronic Effect | Impact on Reactivity |
| Nitro (-NO₂) | Electron-withdrawing | Increases acidity, enhances rates of nucleophilic aromatic substitution. |
| Methoxy (-OCH₃) | Electron-donating | Decreases acidity, directs electrophilic substitution to ortho/para positions. |
| Halogen (-Cl, -Br) | Inductively withdrawing, Resonantly donating | Deactivates the ring towards electrophilic substitution but directs to ortho/para. |
| Alkyl (-CH₃) | Electron-donating | Activates the ring towards electrophilic substitution, directs to ortho/para. |
Heterocyclic Ring Incorporations and Modifications of the Benzonitrile Framework
Incorporating heterocyclic rings into the benzonitrile framework is a common strategy to create novel molecular architectures with potentially new properties. nih.gov This can be achieved by either fusing a heterocyclic ring to the benzene ring or by attaching a heterocyclic moiety as a substituent.
The synthesis of such compounds often involves multi-step reaction sequences. researchgate.net For example, a starting benzonitrile derivative might be functionalized to allow for the construction of a heterocyclic ring. This could involve reactions like cyclization, condensation, or cross-coupling reactions.
A variety of heterocyclic systems can be incorporated, including:
Pyridines: These nitrogen-containing heterocycles are important in pharmaceuticals and materials science. acs.org
Imidazoles and Pyrazoles: These five-membered rings with two nitrogen atoms are common scaffolds in medicinal chemistry. slideshare.net
Phenothiazines: This tricyclic heterocyclic system has been incorporated into benzonitrile derivatives. rdd.edu.iq
The introduction of these heterocyclic moieties can significantly alter the compound's three-dimensional shape, electronic distribution, and potential for intermolecular interactions, such as hydrogen bonding. nih.gov These modifications are often pursued to explore new biological activities or material properties.
Design and Synthesis of Conformationally Restricted Analogues
To better understand the spatial requirements for a molecule's activity and to potentially enhance its potency and selectivity, chemists often design and synthesize conformationally restricted analogues. nih.gov By locking the molecule into a more rigid conformation, it is possible to determine the "active" conformation that binds to a biological target.
For derivatives of this compound, conformational restriction could be achieved by:
Introducing cyclic structures: The butylamino side chain could be incorporated into a piperidine (B6355638) or other nitrogen-containing ring.
Creating bridged systems: A chemical bridge could be formed between the side chain and another part of the benzonitrile ring.
Utilizing stereochemistry: The synthesis can be designed to produce specific stereoisomers, which can have different biological activities. nih.gov
A stereocontrolled synthesis of conformationally restricted analogues of a CGRP receptor antagonist, which contains a benzimidazole (B57391) moiety, demonstrates the complexity of such synthetic efforts. nih.gov This work involved the novel functionalization of octahydropyrido[1,2-a]pyrazin-6-ones to establish the desired trans-configuration. nih.gov The synthesis of such rigid molecules often requires advanced synthetic methodologies and careful control of reaction conditions.
The design of these analogues is often guided by computational modeling to predict which conformations are likely to be the most stable and have the desired shape. The synthesized compounds are then characterized to confirm their structure and stereochemistry, often using techniques like X-ray crystallography. nih.gov
Advanced Applications in Chemical Sciences
Role as Versatile Building Blocks in Complex Organic Synthesis
The molecular architecture of 3-[(butylamino)methyl]benzonitrile makes it a valuable starting material in multi-step organic synthesis. The presence of both a nitrile group and a secondary amine allows for a wide range of chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems. The secondary amine provides a site for N-alkylation, acylation, and other modifications. This dual reactivity enables chemists to construct intricate molecular frameworks.
Research has demonstrated the utility of aminobenzonitriles as precursors in the synthesis of biologically active compounds and functional materials. The strategic placement of the amino and nitrile groups on the benzene (B151609) ring allows for the regioselective introduction of other functional groups, leading to the creation of diverse molecular libraries for screening purposes.
Potential Contributions to Materials Science and Polymer Chemistry
In the realm of materials science, the properties of this compound can be harnessed to create novel materials with tailored functionalities. The aromatic nitrile component can contribute to thermal stability and specific electronic properties, while the amino group offers a reactive handle for polymerization or for grafting onto polymer backbones.
The incorporation of this compound into polymer chains could lead to materials with enhanced properties, such as improved adhesion, dye-binding capabilities, or specific ion-coordination sites. The butyl group can influence the polymer's solubility and processing characteristics. While extensive research in this specific application is still emerging, the foundational chemistry suggests significant potential for its use in creating specialty polymers and functional materials.
Utility in Catalyst Design and Development
The design of new catalysts is a cornerstone of modern chemistry, and this compound offers structural motifs that are relevant to this field. The nitrogen atom of the amino group can act as a ligand to coordinate with metal centers, forming organometallic complexes. These complexes can then be investigated for their catalytic activity in a variety of organic transformations.
The benzonitrile (B105546) functionality can also play a role, either by electronically tuning the catalytic center or by participating directly in catalytic cycles. The development of chiral versions of this compound could also lead to new asymmetric catalysts, which are highly sought after in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.
Precursors for Advanced Synthetic Reagents
Beyond its role as a simple building block, this compound can be transformed into more sophisticated reagents for organic synthesis. For instance, modification of the amino group could yield new bases, phase-transfer catalysts, or directing groups for regioselective reactions on the aromatic ring.
The nitrile group can also be converted into other functional groups that are valuable in synthesis. For example, its conversion to a tetrazole ring can create a metabolically stable bioisostere for a carboxylic acid, a common strategy in medicinal chemistry. The versatility of this starting material allows for the generation of a toolbox of reagents with specific applications in complex synthetic pathways.
Future Directions in Research on 3 Butylamino Methyl Benzonitrile
Development of Green and Sustainable Synthetic Routes
The chemical industry's increasing focus on sustainability is driving the development of green synthetic routes for valuable organic compounds. chemistryjournals.net Future research on 3-[(butylamino)methyl]benzonitrile will likely prioritize the development of more environmentally benign and efficient synthesis methods. Traditional synthetic pathways often rely on hazardous reagents and solvents, generating significant chemical waste. chemistryjournals.net Green chemistry principles offer a framework for creating cleaner, safer, and more sustainable processes. chemistryjournals.net
One promising avenue is the use of alternative solvents like ionic liquids or water, which are less toxic and more environmentally friendly than traditional organic solvents. chemistryjournals.net For instance, a novel green synthetic route for benzonitrile (B105546) has been developed using an ionic liquid that acts as a recyclable co-solvent and catalyst, eliminating the need for metal salt catalysts and simplifying the separation process. rsc.orgresearchgate.net This approach has demonstrated high yields and applicability to a variety of nitriles, suggesting its potential for the synthesis of this compound. rsc.orgresearchgate.net
Moreover, the exploration of biocatalysis, microwave-assisted synthesis, and flow chemistry could lead to more energy-efficient and waste-reducing production methods. chemistryjournals.net These strategies have been successfully applied to the synthesis of various organic compounds, including pharmaceuticals, and could be adapted for the production of this compound. chemistryjournals.net
| Synthesis Strategy | Potential Advantages for this compound |
| Ionic Liquid Catalysis | Recyclable catalyst and solvent, reduced waste, simplified purification. rsc.orgresearchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. researchgate.net |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. |
Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing processes and discovering new transformations. Future research will likely involve a synergistic approach that combines advanced spectroscopic techniques with computational modeling to gain deeper mechanistic insights.
Spectroscopic methods such as Fourier-transform infrared (FTIR) and photoabsorption spectroscopy can provide valuable information about the vibrational and electronic structure of molecules. researchgate.net For example, a comprehensive spectroscopic study of benzonitrile has been conducted to analyze its electronic spectrum and ground state vibrational modes, aided by quantum chemical calculations. researchgate.net Similar integrated experimental and theoretical spectroscopic investigations of this compound and its reaction intermediates could elucidate key mechanistic details. researchgate.net
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for studying reaction pathways and transition states. researchgate.netmdpi.com DFT calculations can shed light on the molecular mechanism of reactions, such as cycloadditions involving benzonitrile N-oxides, by determining the energetics of different reaction pathways. researchgate.net Applying these computational methods to the reactions of this compound could help in understanding its reactivity and in predicting the outcomes of new chemical transformations. researchgate.netnih.gov
| Technique | Application to this compound |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and monitoring of reaction progress. researchgate.net |
| Photoabsorption Spectroscopy | Investigation of electronic transitions and excited state dynamics. researchgate.net |
| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and mechanistic pathways. researchgate.netmdpi.com |
Exploration of Novel Chemical Transformations and Reaction Pathways
The benzonitrile functional group is a versatile building block in organic synthesis, capable of undergoing a wide range of chemical transformations. A key area of future research will be the exploration of novel reactions and pathways involving this compound to access new chemical space and synthesize valuable new compounds.
One area of interest is the participation of the nitrile group in cycloaddition reactions. For example, benzonitrile N-oxides are known to undergo [3+2] cycloaddition reactions with nitroalkenes. researchgate.net Investigating the potential of this compound to participate in similar or other types of cycloadditions could lead to the synthesis of novel heterocyclic compounds with interesting biological or material properties.
Furthermore, the development of new catalytic systems could enable previously inaccessible transformations of the benzonitrile moiety. The transformation of aldoximes to nitriles is a well-established reaction, and novel reagents continue to be developed for this purpose. researchgate.net Research into new catalysts and reagents for the transformation of the nitrile group in this compound into other functional groups would significantly expand its synthetic utility.
Rational Design and Synthesis of Functionally Enhanced Benzonitrile Scaffolds
Building upon a deeper understanding of its reactivity, future research will focus on the rational design and synthesis of new molecules based on the this compound scaffold with enhanced functional properties. This involves the strategic modification of the molecular structure to tailor its properties for specific applications.
The benzonitrile fragment is present in various drug molecules, highlighting its importance in medicinal chemistry. nih.gov By modifying the substituents on the benzene (B151609) ring or the butylamino side chain of this compound, it may be possible to develop new therapeutic agents. Supramolecular chemistry offers a powerful approach for the precise recognition of benzonitrile derivatives, which could be utilized in drug development and structural biology. nih.gov
In the field of materials science, the design of novel benzonitrile-based compounds could lead to the development of new materials with unique optical or electronic properties. For instance, the synthesis of nicotinonitrile derivatives, which are structurally related to benzonitriles, has been extensively explored for their biological and medicinal properties. researchgate.net Similar synthetic strategies could be applied to create a library of this compound derivatives for screening in various applications.
| Research Area | Potential Application |
| Medicinal Chemistry | Development of new drug candidates with improved efficacy and selectivity. nih.gov |
| Materials Science | Creation of novel organic materials for electronics, optics, or sensing. |
| Supramolecular Chemistry | Design of host-guest systems for molecular recognition and self-assembly. nih.gov |
Q & A
Q. Example Protocol :
Combine 3-(bromomethyl)benzonitrile (1 eq), butylamine (1.2 eq), and K₂CO₃ (2 eq) in DMF.
Heat at 80°C for 12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?
Methodological Answer:
Discrepancies in NMR data (e.g., δ 7.3–7.8 ppm for aromatic protons vs. δ 4.0–5.3 ppm for methylene groups) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
